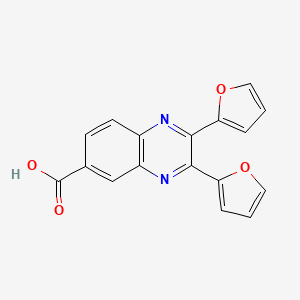
5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The specific structure of this compound includes a 2,4-dichlorophenyl group and a 3-nitrophenyl group attached to the oxadiazole ring. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related oxadiazole compounds has been explored in various studies. For instance, the synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole was optimized through a two-step process involving the reaction of 4-nitrobenzoic acid with semicarbazide hydrochloride, followed by reduction to yield the aminophenyl derivative . Although the specific synthesis of 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not detailed in the provided papers, similar synthetic routes could potentially be applied or adapted for its production.
Molecular Structure Analysis
The molecular structure of 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been characterized, revealing that the dichlorophenyl and nitrophenyl rings form dihedral angles of 5.4° and 4.0°, respectively, with the oxadiazole ring . The nitro group is also twisted out of the plane of the attached benzene ring by a dihedral angle of 10.4°. These angles suggest a relatively planar structure, which could influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of oxadiazole derivatives has been studied, with one paper detailing the reactivity of various hydrazone derivatives of oxadiazoles . Although the specific reactions of 5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole are not discussed, the reactivity of similar compounds can provide insights into possible reactions, such as nitration or substitution, that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be inferred from their molecular structure and reactivity. For example, the planarity of the molecule and the presence of electron-withdrawing groups such as nitro and chloro substituents could affect the compound's melting point, solubility, and stability. The crystal structure analysis of a closely related compound indicates that molecules are linked into chains by C—H⋯N hydrogen bonds, which could also influence the compound's melting point and solubility .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structure and Bonding : The title compound has been studied for its crystal structure, revealing specific dihedral angles formed by the dichlorophenyl and nitrophenyl rings with the oxadiazole ring. This detailed structural analysis contributes to understanding the molecular geometry and intermolecular interactions in the crystal lattice (Fun et al., 2010).
Chemical Synthesis and Analysis
- Substitution Reactions and Product Analysis : Research on 2,5-diphenyl-1,3,4-oxadiazole and its nitration products provides insight into the varied product ratios obtained under different conditions, highlighting the compound's reactivity and potential for derivatization (Blackhall et al., 1980).
- Molecular Structure Investigation : Studies focusing on the molecular diagrams and electronic properties of 1,3,4-oxadiazoles and their derivatives have been conducted. This research enhances the understanding of electron conjugation in these compounds (Lutskii et al., 1970).
Biological and Pharmacological Research
- Antimicrobial Properties : Research into chalcones-bearing 1,3,4-oxadiazole derivatives indicates significant antimicrobial activity against multidrug-resistant bacteria and fungi. This suggests potential pharmaceutical applications (Joshi & Parikh, 2013).
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3/c15-9-4-5-11(12(16)7-9)14-17-13(18-22-14)8-2-1-3-10(6-8)19(20)21/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJADNVCKXUUJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358325 |
Source


|
| Record name | 5-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
694521-58-9 |
Source


|
| Record name | 5-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1298119.png)



![N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B1298144.png)

![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)


![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)



